Product packaging for Etioporphyrin I nickel(Cat. No.:)

Etioporphyrin I nickel

Cat. No.: B1367441
M. Wt: 535.3 g/mol
InChI Key: SPKLBIKKHWTZSI-UHFFFAOYSA-N
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Description

Historical Context of Porphyrin and Metalloporphyrin Research

The study of porphyrins and their metal complexes, known as metalloporphyrins, has a rich history dating back over two centuries. researchgate.netacs.org These macrocyclic compounds are fundamental to many biological processes, with well-known examples including heme (an iron porphyrin) in hemoglobin and chlorophyll (B73375) (a magnesium porphyrin) in photosynthesis. researchgate.netacademie-sciences.fr The ability of the porphyrin macrocycle to chelate with a wide array of metallic elements has made them a subject of intense scientific interest. osti.gov

Early research focused on understanding the structure and function of these naturally occurring molecules. However, the field has since expanded dramatically, with scientists now able to synthesize a vast range of artificial porphyrin complexes with various metals from across the periodic table. researchgate.net This has opened up new avenues for research into their catalytic, electronic, and photochemical properties. researchgate.netnih.gov The development of synthetic methods has allowed for the creation of porphyrins with tailored characteristics, leading to their investigation in diverse fields such as materials science, catalysis, and medicine. researchgate.netnih.gov

Significance of Nickel(II) Etioporphyrin I within Porphyrin Chemistry

Etioporphyrin I nickel, with the chemical formula C₃₂H₃₆N₄Ni, is a synthetic metalloporphyrin that has garnered considerable attention. nih.gov Its structure features a nickel(II) ion coordinated within the etioporphyrin I ligand. This specific combination imparts distinct electronic and chemical properties that make it a valuable subject of study. smolecule.com

One of the key reasons for its significance is its presence in geological samples, particularly in crude oils and oil shales, where it is found alongside vanadyl porphyrins. osti.govnih.gov The relative abundance and distribution of nickel and vanadyl geoporphyrins provide valuable information in geochemistry. osti.gov In the realm of synthetic chemistry, the nickel(II) center influences the reactivity of the porphyrin ring, making it a useful model for studying various chemical transformations. tandfonline.com Furthermore, its stability and unique spectroscopic signature have made it a benchmark compound in the study of porphyrin structures. acs.org

Overview of Key Research Domains

The distinct properties of this compound have led to its investigation in several key research domains:

Catalysis: It is explored as a catalyst in various organic reactions, including oxidation and reduction processes. smolecule.com Its catalytic activity is a subject of ongoing research, particularly in the context of hydrodemetallation processes relevant to the petroleum industry. tandfonline.com

Materials Science: The compound's electronic properties make it a candidate for use in electronic devices. smolecule.com Research has been conducted on the fabrication of field-effect transistors using micrometer-sized crystals of this compound. aip.org Its potential as a building block for novel materials is also being explored. smolecule.com

Petroleum Chemistry: The interaction of this compound with components of crude oil, such as asphaltenes, is an area of active study, with implications for understanding and improving oil refining processes. smolecule.com

Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC₃₂H₃₆N₄Ni
Molecular Weight535.3 g/mol nih.gov
AppearancePurple powder americanelements.com
λmax392 nm chemicalbook.comsigmaaldrich.com
Monoisotopic Mass534.229 g/mol americanelements.com

Synthesis of this compound

The synthesis of this compound is a multi-step process that has been the subject of methodological improvements to enable production in larger quantities. google.com The general synthetic route involves three main stages:

Bromination of Kryptopyrrole: The process begins with the bromination of kryptopyrrole, often in the presence of ethyl acetate, to produce monobromo-dipyrromethene. smolecule.comgoogle.com

Cyclization: The resulting monobromo-dipyrromethene undergoes cyclization to form the etioporphyrin I macrocycle. smolecule.comgoogle.com

Metallation: The final step is the insertion of the nickel ion into the porphyrin ring. This is typically achieved by reacting etioporphyrin I with a nickel(II) salt, such as nickel(II) acetate, in a suitable solvent like N-methylpyrrolidone. smolecule.comgoogle.com

Detailed Research Findings

Catalytic Activity

This compound has been studied for its catalytic role, particularly in the context of hydrodemetallation (HDM), a crucial process in the refining of heavy crude oils. tandfonline.com In these studies, the catalyst's activity for the hydrodemetallation of nickel etioporphyrin over a sulfided CoMo/γ-alumina catalyst was investigated. It was observed that the catalyst's activity for this reaction was maintained even with increased nickel loading on the catalyst. tandfonline.com This was attributed to an increase in hydrogenation activity, which compensated for the loss of initial activity due to coke formation. tandfonline.com

Applications in Materials Science

In the field of materials science, this compound has been utilized in the fabrication of organic field-effect transistors (OFETs). aip.org Researchers have developed methods to create micrometer-sized crystals and microwires of the compound by heating a thin film under high vacuum. aip.org A field-effect transistor fabricated using these micrometer-sized crystals exhibited a hole mobility of 0.15 ± 0.03 cm² V⁻¹ s⁻¹, which was significantly higher than that of a thin-film transistor. aip.org This highlights the potential of crystalline this compound in organic electronics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H36N4Ni B1367441 Etioporphyrin I nickel

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H36N4Ni

Molecular Weight

535.3 g/mol

IUPAC Name

nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphyrin-22,24-diide

InChI

InChI=1S/C32H36N4.Ni/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;/h13-16H,9-12H2,1-8H3;/q-2;+2

InChI Key

SPKLBIKKHWTZSI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CC)C(=C3CC)C)C.[Ni+2]

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies and Pathway Development for Etioporphyrin I Nickel

Precursor Synthesis and Derivatization Routes

The formation of the etioporphyrin I macrocycle begins with the synthesis and derivatization of pyrrolic precursors. These initial steps are foundational to building the larger tetrapyrrole structure.

Bromination of Kryptopyrrole

A key pathway to Etioporphyrin I involves the use of kryptopyrrole as a starting material. The synthesis proceeds through the bromination of this precursor. Specifically, kryptopyrrole is brominated in a solvent such as ethyl acetate. This reaction yields a monobromo-dipyrromethene, which serves as a critical intermediate for the subsequent cyclization step. smolecule.com The introduction of the bromine atom is a strategic functionalization that facilitates the formation of the porphyrin ring.

Cyclization to Etioporphyrin I

Following bromination, the monobromo-dipyrromethene intermediate undergoes cyclization to form the etioporphyrin I macrocycle. smolecule.com This step involves the condensation of the dipyrromethene units to create the characteristic tetrapyrrolic ring structure connected by methine bridges. The precise conditions for this cyclization are critical to ensure the correct isomer, Etioporphyrin I, is formed and to maximize the yield of the desired macrocycle before the final metallation stage.

Monopyrrole Tetramerization Approaches to Etioporphyrin Systems

An alternative and more direct route to the etioporphyrin macrocycle is through the tetramerization of a suitable monopyrrole. This approach can be highly efficient but requires careful control to avoid the formation of isomeric mixtures.

Acid-catalyzed tetramerization of monopyrroles, such as 4-ethyl-5-(hydroxymethyl)-3-methylpyrrole-2-carboxylic acid, typically results in a mixture of all four possible etioporphyrin "type-isomers" rather than exclusively Etioporphyrin I. researchgate.netlsu.edu This is due to acid-catalyzed scrambling of the pyrrole (B145914) rings during the reaction. nih.gov

However, methods have been developed to achieve the selective synthesis of Etioporphyrin I by avoiding acidic conditions. nih.gov One successful strategy involves the tetramerization of a monopyrrole that possesses a leaving group labile under neutral conditions. nih.gov For instance, reacting a specific pyrrole precursor in methanol containing potassium ferricyanide can produce a good yield of pure Etioporphyrin I. nih.gov Another reported method involves the treatment of 2-[(N,N-dialkylamino)methyl]pyrrole-5-carboxylic acids with potassium ferricyanide (K3Fe(CN)6) in methanol to yield type-I porphyrins, including Etioporphyrin I. lsu.edu

Tetramerization Method Precursor Conditions Outcome
Acid-Catalyzed4-ethyl-5-(hydroxymethyl)-3-methylpyrrole-2-carboxylic acidAcidicMixture of four etioporphyrin isomers researchgate.netlsu.edu
NeutralPyrrole with a labile leaving groupMethanol, Potassium FerricyanideGood yield of pure Etioporphyrin I nih.gov
Neutral2-[(N,N-dialkylamino)methyl]pyrrole-5-carboxylic acidsMethanol, K3Fe(CN)6Etioporphyrin-I (may be contaminated with ~8% of other isomers) lsu.edu

Metallation Strategies for Nickel(II) Etioporphyrin I Formation

The final step in the synthesis is the incorporation of a nickel(II) ion into the central cavity of the etioporphyrin I macrocycle. This metallation process transforms the free-base porphyrin into the stable Etioporphyrin I nickel complex.

Optimization of Nickel(II) Salt Incorporation

The insertion of nickel(II) into the porphyrin core is a critical step that can be influenced by various factors, including the choice of nickel salt and reaction conditions. Traditionally, the insertion of Ni²⁺ into porphyrins often requires high temperatures to overcome the kinetic barriers of the reaction. researchgate.net

Several strategies have been developed to optimize this process:

Alternative Nickel Precursors: A mild and high-yielding method involves using nickel(0) precursors, such as bis(1,5-cyclooctadiene)nickel(0) (Ni(0)(COD)2), for metalation. This approach allows the nickelation to proceed at room temperature with quantitative yields, followed by oxidation. researchgate.net

pH and Speciation: In aqueous media, the reactivity of the nickel ion is highly dependent on the pH of the solution. Studies on the kinetics of nickel incorporation into a water-soluble porphyrin showed that the monohydroxo species, [Ni(H2O)5(OH)]+, is the most reactive nickel species. researchgate.netresearchgate.net The enhanced reactivity is attributed to hydrogen bonding between the hydroxyl group of the nickel complex and the pyrrolic hydrogen of the porphyrin, facilitating the insertion process. researchgate.net The maximum reaction rate was observed at a pH of approximately 9.50, which corresponds to the maximum distribution of the highly reactive [Ni(H2O)5(OH)]+ species. researchgate.net

Common Nickel Salts: Nickel(II) acetate (Ni(OAc)2) is a commonly used salt for the metallation of porphyrins. gfmoorelab.com For instance, it has been used in N,N-dimethylformamide (DMF) to chelate allyl-substituted porphyrins, where the Ni(II) decreases the electron density on the macrocycle, potentially influencing reactivity. gfmoorelab.com

Nickel Source Key Feature Reaction Conditions Advantage
Nickel(II) Salts (e.g., NiCl2, Ni(OAc)2)Standard reagentsOften require high temperaturesReadily available
Ni(0)(COD)2Nickel(0) precursorRoom temperature, followed by oxidationMild conditions, quantitative yields researchgate.net
[Ni(H2O)5(OH)]+Most reactive aqueous speciesAqueous solution, pH ~9.50Enhanced reactivity in aqueous media researchgate.netresearchgate.net

Solvent Effects on Metallation Efficiency and Loading Capacity

The choice of solvent plays a significant role in the efficiency of the metallation reaction. Solvents can influence the solubility of the reactants, the reaction temperature, and the stability of intermediates.

Continuous Flow Reactor Implementations for Scalable Production

The transition from batch processing to continuous flow manufacturing represents a significant advancement in the synthesis of complex molecules like metalloporphyrins, offering enhanced control, safety, and scalability. While specific, dedicated literature on the continuous flow synthesis of this compound is not extensively detailed, the principles and methodologies established for porphyrin and metalloporphyrin synthesis in flow systems provide a clear framework for its scalable production. Continuous manufacturing replaces traditional batch methods with processes inside small channel structures in micro- or millireactors, which allows for superior heat transfer and rapid mixing. chim.it This precise control over reaction conditions can lead to substantially higher yields and improved product quality. chim.it

The adaptation of the synthesis of this compound to a continuous flow process involves breaking down the traditional batch steps into a sequence of connected modules. This modular approach allows for the optimization of each reaction step independently. The key stages—formation of the porphyrin macrocycle (etioporphyrin I) and its subsequent metallation with nickel—can be performed sequentially in a continuous stream.

Flow chemistry is particularly advantageous for porphyrin synthesis, which can be challenging to scale up in batch reactors. researchgate.net The controlled environment of a flow reactor minimizes the formation of byproducts and allows for efficient optimization of reaction parameters such as temperature, residence time, and stoichiometry. researchgate.netuc.pt

Hypothetical Multi-Stage Flow Synthesis Pathway

A plausible continuous flow setup for this compound would involve several integrated stages, starting from precursor solutions and culminating in the purified product.

Reagent Introduction and Mixing: Precursor solutions, such as those containing kryptopyrrole derivatives, are introduced into the system using precise pumping systems. They are combined in a T-mixer or similar microfluidic device to ensure rapid and homogeneous mixing before entering the first reactor.

Cyclization Reaction: The mixture flows into a heated tube or coil reactor where the cyclization to form the etioporphyrin I macrocycle occurs. The narrow diameter of the tubing ensures excellent heat transfer, allowing for precise temperature control and minimizing thermal gradients, which is crucial for selectivity. chim.it

In-line Purification/Workup (Optional): Depending on the purity of the intermediate stream, an in-line liquid-liquid extraction module could be employed to remove impurities before the metallation step. This is more easily accomplished in flow systems where solvents can be mixed at temperatures above their boiling points under pressure. mit.edu

Metallation Stage: The organic stream containing etioporphyrin I is then mixed with a solution of a nickel(II) salt (e.g., nickel(II) acetylacetonate in a suitable solvent). This mixture passes through a second heated reactor module to facilitate the metal insertion. For metalloporphyrin synthesis, immobilized catalysts in packed-bed reactors can also be used under continuous flow conditions to improve efficiency and simplify purification. researchgate.net

Final Purification and Collection: The final product stream undergoes continuous purification, potentially using techniques like continuous crystallization or passing through a scavenger resin to remove excess metal salts, before being collected.

The following table outlines key parameters and their typical ranges for optimizing porphyrin synthesis in a continuous flow system.

ParameterTypical RangeSignificance in Synthesis
Residence Time Seconds to MinutesDetermines the duration reactants spend in the heated zone, directly impacting conversion and yield. chim.itliverpool.ac.uk
Temperature 100 - 180 °CCrucial for overcoming activation energy for both cyclization and metallation steps. liverpool.ac.uk
Reagent Concentration 0.1 - 0.5 mol dm⁻³Affects reaction kinetics and can influence the formation of aggregates or byproducts. liverpool.ac.uk
Flow Rate 0.1 - 10 mL/minInversely proportional to residence time; key for controlling throughput and reaction time. mofworx.com
Pressure 1 - 10 barAllows for the use of solvents above their atmospheric boiling points, enabling higher reaction temperatures. mit.edu

Advantages and Scalability

The primary driver for implementing flow chemistry is scalability. Scaling up a continuous flow process is typically achieved by either running the system for a longer duration or by "numbering-up," which involves operating multiple reactors in parallel. This approach avoids the complex and often unpredictable challenges of scaling up batch reactors, where heat and mass transfer properties change significantly with volume. chim.it

A comparison between traditional batch synthesis and a continuous flow approach for porphyrin production highlights the significant advantages of the latter.

FeatureBatch SynthesisContinuous Flow Synthesis
Heat Transfer Poor, non-uniformExcellent, uniform
Mass Transfer Often diffusion-limitedRapid and efficient
Safety Handling of large volumes of hazardous materialsSmall reaction volumes, improved containment
Control Limited control over gradientsPrecise control over all parameters
Scalability Complex, requires re-optimizationStraightforward (time or numbering-up) chim.it
Reproducibility Can vary between batchesHigh batch-to-batch consistency

The implementation of continuous flow reactors provides a robust and efficient pathway for the large-scale production of this compound. The enhanced control over reaction parameters leads to higher purity and yields, while the inherent safety and scalability of the technology make it a superior alternative to conventional batch processing for industrial applications. uc.pt

Structural Elucidation and Conformational Dynamics of Etioporphyrin I Nickel

Solid-State Structural Characterization

X-ray Diffraction Analyses of Crystalline Forms

The foundational work on the crystal structure of Etioporphyrin I nickel was established through single-crystal X-ray diffraction analysis. acs.org This technique has been pivotal in determining the precise arrangement of atoms within the crystal lattice.

The crystals of this compound belong to the tetragonal crystal system. acs.org Detailed crystallographic data obtained from these studies are summarized in the table below.

Crystallographic Parameter Value
Crystal SystemTetragonal
Space Group (Laue Class)4/mmm
Unit Cell Dimension (a)14.61 Å (± 0.01 Å)
Unit Cell Dimension (c)12.38 Å (± 0.01 Å)
Molecules per Unit Cell (Z)4

These parameters define the repeating unit of the crystal structure and are essential for understanding the solid-state properties of the compound. The determination of four molecules per unit cell provides insight into the packing efficiency within the crystal. acs.org

Gas-Phase Molecular Structure Investigations

Studying molecules in the gas phase provides a view of their intrinsic structure, free from the influence of crystal packing forces.

Gas-Phase Electron Diffraction Studies

As of the current body of scientific literature, specific studies employing gas-phase electron diffraction (GED) for the structural elucidation of this compound have not been reported. This technique, while powerful for determining the structure of volatile and thermally stable molecules in the gas phase, has been applied to other metalloporphyrins, but not specifically to the title compound.

Mass Spectrometry for Molecular Species Identification

Mass spectrometry is a crucial tool for confirming the molecular weight and identifying the elemental composition of compounds. This compound has been characterized using electrospray ionization mass spectrometry (ESI-MS), a soft ionization technique that allows for the analysis of intact molecular ions with minimal fragmentation. nih.gov

The technique typically generates radical cations ([M]+•) of the metalloporphyrin. researchgate.net Based on the molecular formula of this compound, the expected mass-to-charge ratios (m/z) for the primary isotopic peaks of the molecular ion can be calculated.

Ion Species Molecular Formula Theoretical m/z
[C32H36N458Ni]+•C32H36N458Ni~534.23
[C32H36N460Ni]+•C32H36N460Ni~536.23

The presence of these characteristic ions in the mass spectrum confirms the identity and integrity of the this compound molecule.

Conformational Analysis and Macrocycle Distortion

A key structural feature of this compound is the non-planar conformation of its porphyrin macrocycle. acs.org This distortion is a direct consequence of the coordination of the nickel(II) ion within the porphyrin core.

The ideal coordination cavity of a porphyrin macrocycle is slightly larger than the ionic radius of the low-spin Ni(II) ion. canada.camdpi.com To achieve optimal Ni-N bond lengths, the otherwise planar porphyrin macrocycle undergoes a significant out-of-plane distortion. canada.camdpi.com This phenomenon is commonly referred to as "ruffling." canada.canih.govnih.gov

In the case of this compound, the crystal structure reveals a specific ruffled conformation where two of the opposing pyrrole (B145914) rings are bent upwards, and the other two are bent downwards relative to the mean plane of the four meso-carbon atoms. acs.org This ruffled structure is a balance between the energy gained from the formation of shorter, stronger Ni-N bonds and the steric strain introduced by the non-planar distortion of the aromatic macrocycle. mdpi.com

Density Functional Theory (DFT) calculations performed on the closely related nickel octaethylporphyrin (NiOEP) corroborate these experimental findings. canada.ca These computational studies show that ruffled conformers are energetically more stable than their planar counterparts, with the energy gain from ruffling being attributed to the relief of steric strain and the optimization of the Ni-N bond distances. canada.caresearchgate.net The principles governing the distortion in NiOEP are directly applicable to this compound due to their similar structures.

Ruffling Effects and Planarity Deviations in Nickel Porphyrins

The nickel(II) ion is notably small for the cavity of the porphyrin macrocycle, a size mismatch that serves as the primary driving force for non-planar distortions canada.camdpi.com. In order to achieve stronger metal-ligand orbital overlap, the Ni-N bonds are shortened. This contraction forces the porphyrin macrocycle to buckle, leading to a characteristic non-planar conformation known as "ruffling" canada.camdpi.com.

The crystal structure of this compound confirms that the molecule is non-planar, with a distorted conformation where two opposite pyrrole rings are bent upwards and the other two are bent downwards from the mean plane of the macrocycle acs.org. This ruffling is a mechanism to relieve the strain induced by the short Ni-N bonds canada.ca. Theoretical and experimental studies on analogous nickel porphyrins, such as nickel(II) octaethylporphyrin (NiOEP) and nickel(II) octamethylporphyrin (B13774796) (NiOMP), have established that this distortion is energetically favorable canada.camdpi.com. Density functional theory (DFT) calculations indicate that ruffling can lower the energy of the conformers canada.ca.

A critical factor provoking this ruffling distortion is the Ni-N bond distance; a minimal critical distance of approximately 1.96 Å has been identified mdpi.comnih.gov. Nickel porphyrins can exist in either planar or ruffled forms depending on the crystalline environment mdpi.com. For instance, NiOEP exhibits a planar structure in a triclinic crystal lattice with Ni-N distances of 1.946–1.958 Å, but adopts a ruffled structure in a tetragonal lattice with a shorter Ni-N bond of 1.929 Å mdpi.com. This demonstrates the fine energetic balance between the energy gained from shorter, stronger Ni-N bonds and the energetic penalty to the π-system caused by the loss of planarity canada.camdpi.com.

Nickel Porphyrin ComplexCrystal SystemConformationAverage Ni-N Bond Length (Å)Reference
Nickel(II) Octaethylporphyrin (NiOEP)TriclinicPlanar1.946 - 1.958 mdpi.com
Nickel(II) Octaethylporphyrin (NiOEP)TetragonalRuffled1.929 mdpi.com
Nickel(II) Octamethylporphyrin (NiOMP)Gas Phase (GED)Ruffled~1.96 mdpi.comnih.gov

Influence of Axial Ligation on Porphyrin Conformation

The conformation of this compound is highly sensitive to the coordination of axial ligands to the central nickel atom. In its typical four-coordinate state, the nickel(II) center is in a low-spin (S=0), diamagnetic state, which is consistent with the ruffled, square planar geometry mdpi.commdpi.com.

Upon the addition of one or two axial ligands, such as piperidine (B6355638) or pyrrolidine, a significant structural and electronic transformation occurs mdpi.comacs.orgacs.org. The coordination of these ligands induces a spin-state change in the nickel(II) center from low-spin (S=0) to high-spin (S=1) mdpi.commdpi.com. In the high-spin state, an electron is promoted from the dz² orbital to the dx²-y² orbital mdpi.com. This change increases the effective ionic radius of the nickel ion, which can then no longer be accommodated within the constricted, ruffled porphyrin core.

To accommodate the larger, high-spin nickel ion, the porphyrin macrocycle undergoes a conformational change, expanding its central core and becoming more planar acs.orgosti.gov. This process, however, is energetically costly. The energy required to flatten the ruffled macrocycle contributes to a lowered binding affinity for axial ligands in nonplanar nickel porphyrins compared to their planar counterparts acs.orgosti.gov. For modestly nonplanar porphyrins, this results in a decreased binding constant, while more severely ruffled porphyrins may exhibit complete inhibition of ligand binding acs.orgosti.gov. The addition of a first axial ligand facilitates the binding of a second one by paying the energetic price of flattening the macrocycle mdpi.com.

StateCoordination NumberNi(II) Spin StatePorphyrin ConformationEffect
No Axial LigandFourLow-Spin (S=0)Ruffled (Non-planar)The small Ni(II) ion pulls the nitrogen atoms inward, causing the macrocycle to buckle.
With Axial Ligand(s)Five or SixHigh-Spin (S=1)PlanarThe larger high-spin Ni(II) ion requires more space, forcing the macrocycle to flatten.

Steric Hindrance and Substituent Orientation Effects

The peripheral substituents on the porphyrin macrocycle, while not the primary cause of ruffling in nickel porphyrins, exert a secondary influence on the molecule's conformation. In this compound, the periphery is decorated with four ethyl and four methyl groups. The orientation and steric bulk of these alkyl groups can modulate the degree of non-planar distortion and influence crystal packing.

Electronic Structure and Theoretical Modeling of Etioporphyrin I Nickel Systems

Quantum Chemical Calculation Methodologies

The electronic intricacies of nickel porphyrin systems are primarily explored through sophisticated quantum chemical calculations. These methods allow for a detailed understanding of ground state properties, electronic transitions, and molecular geometries.

Different DFT functionals, such as B3LYP, are employed to predict redox potentials and have been shown to provide results that correlate well with experimental values for various organic and inorganic complexes. The choice of functional can influence the outcomes, with some being better suited for transition metal complexes than others. In the context of nickel porphyrins, DFT is also used to analyze the effects of peripheral substituents on the electronic structure and the planarity of the porphyrin core.

Ab initio (from first principles) calculations offer a higher level of theory and are used to refine the understanding of the electronic structure of nickel porphyrins. These methods, which include techniques like CASPT2 and RASPT2, are particularly valuable for studying excited states and systems with complex electronic configurations. High-level ab initio calculations have been employed to investigate the potential redox catalytic activity of nickel metalloporphyrins, providing insights into their role in processes like petroleum genesis and maturation. These methods are crucial for validating the results obtained from DFT and for exploring phenomena that may not be accurately described by standard DFT functionals.

Investigation of Electronic States and Transitions

The electronic states and transitions in Etioporphyrin I nickel are central to its chemical and physical properties. Theoretical modeling provides a framework for interpreting experimental spectroscopic data and understanding the nature of its frontier molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic behavior of porphyrins. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity, electronic transitions, and stability. In nickel porphyrins, the frontier molecular orbitals are predominantly localized on the porphyrin ligand rather than the central nickel atom.

Theoretical calculations, particularly DFT, are extensively used to determine the HOMO and LUMO energy levels and the resulting energy gap. Studies on various nickel porphyrin derivatives have shown that the HOMO-LUMO gap can be tuned by altering the peripheral substituents on the porphyrin ring. For instance, an increase in the distortion of the macrocycle has been shown to lead to a decrease in the HOMO-LUMO energy gap.

Representative HOMO-LUMO Energy Gaps for Substituted Nickel Diphenylporphyrin (NiDPPX) Systems
Substituent (X)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
-NH₂-4.57-3.121.46
-SH-5.12-3.411.71
-F-5.28-3.571.71
-Cl-5.32-3.611.71
-Br-5.31-3.601.71
-CN-5.35-3.631.72
-SeH-5.06-3.331.73
-TeH-4.96-3.231.73

The redox behavior of this compound is a defining feature of its chemistry. In nickel(II) porphyrins, the redox processes are typically centered on the porphyrin ligand, meaning that electron abstraction or addition occurs from the π-system of the macrocycle rather than the metal center. This results in the formation of Ni(II) π-cation radicals upon oxidation. nih.gov The formal oxidation state of the nickel(II) ion often remains unchanged during these redox events.

Calculated Redox Potentials for Selected Nickel Porphyrins
CompoundFirst Oxidation (V vs. Fc/Fc⁺)First Reduction (V vs. Fc/Fc⁺)
Ni(II)(NH)TPP0.57-0.95
Ni(II)(NH)(CHO)TPP0.78-1.17
Ni(II)(N-CH₃)(CHO)TPP0.75-1.16

Computational Insights into Molecular Dynamics and Conformational Landscapes

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational flexibility and dynamic behavior of metalloporphyrins. For nickel porphyrins, a key conformational feature is the non-planar distortion of the macrocycle. The small size of the Ni²⁺ ion often leads to a "ruffling" of the porphyrin core to achieve optimal Ni-N bond distances. nih.gov

Simulation of Ruffling Distortion and Energy Minima

The macrocycle of this compound is not strictly planar. The small ionic radius of the Nickel(II) ion creates a preference for short Ni-N bonds. To accommodate these short bonds, the porphyrin ring undergoes a nonplanar distortion known as "ruffling". nih.gov This ruffled conformation involves the alternate displacement of the meso-carbon atoms above and below the mean plane of the porphyrin. nih.gov

Theoretical calculations are essential for understanding this structural feature because the energy landscape is complex. The equilibrium structure of nickel porphyrins is a balance between the energy gained by shortening the Ni-N bond and the energy penalty from the loss of planarity and decreased π-electron delocalization. mdpi.comnih.gov DFT calculations on similar nickel porphyrins, such as nickel octamethylporphyrin (B13774796) (NiOMP) and nickel octaethylporphyrin (NiOEP), reveal that the potential energy surface along the ruffling coordinate is very shallow. mdpi.com This means that the energy difference between a theoretical planar structure and the actual ruffled structure can be quite small, on the order of 0.8 kJ·mol⁻¹. nih.govresearchgate.net

The critical distance for the central metal to nitrogen atoms that induces this ruffling distortion in metalloporphyrins is approximately 1.96 Å. mdpi.comnih.gov Below this distance, the strain on the macrocycle is significant enough to force it out of planarity. Computational studies show that for Ni-N distances less than or equal to 1.96 Å, the planar structures correspond to saddle points on the potential energy surface, not energy minima. mdpi.com

Table 1: Calculated Structural Parameters for Nickel Porphyrins
CompoundComputational MethodNi-N Bond Length (Å)Distortion TypeEnergy Difference (Planar vs. Ruffled)
Nickel Porphyrin (NiP)DFT (B3LYP/PBE)~1.90 - 1.98Ruffled (D2d)-
Nickel Octaethylporphyrin (NiOEP)QC Study1.96 - 1.97Ruffled~0.8 kJ·mol⁻¹
Nickel Octamethylporphyrin (NiOMP)DFT (B3LYP)~1.96Ruffled-
Nickel Tetraphenylporphyrin (NiTPP)DFT-SQM~1.97Ruffled (S4)~0.07 eV (~6.75 kJ·mol⁻¹)

Influence of External Fields on Electronic and Structural Properties

The application of external fields, particularly electric fields, can significantly modulate the electronic properties of this compound. This response is practically demonstrated in the fabrication of organic field-effect transistors (OFETs) using this compound as the active material. hkmu.edu.hkaip.org In an OFET, an external electric field (the gate voltage) controls the flow of charge carriers through the material.

Studies have shown that micrometer-sized crystals of this compound can be used to fabricate p-type transistors, where the majority charge carriers are holes. The performance of such a device is quantified by its hole mobility (μ), which measures how quickly holes can move through the material under an applied electric field. For transistors fabricated with these microcrystals, a hole mobility of 0.15 ± 0.03 cm² V⁻¹s⁻¹ has been reported. hkmu.edu.hkaip.org This value is more than two orders of magnitude higher than that achieved with thin-film structures of the same material (1.1 × 10⁻³ cm² V⁻¹s⁻¹). hkmu.edu.hkaip.org This highlights that the structural ordering of the material, in addition to the external field, plays a crucial role in its electronic response. The ability to function as a semiconductor in a transistor directly illustrates the profound influence of external electric fields on the electronic behavior of this compound.

Table 2: Hole Mobility in this compound under an Electric Field
Material FormHole Mobility (μ)Device Type
Micrometer-sized Crystals0.15 ± 0.03 cm² V⁻¹s⁻¹Field-Effect Transistor
Thin Film1.1 × 10⁻³ cm² V⁻¹s⁻¹Field-Effect Transistor

Chemical Bonding and Aromaticity Studies

The unique properties of this compound are deeply rooted in its intricate network of chemical bonds and the aromatic nature of the porphyrin macrocycle.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

While specific QTAIM analyses for this compound are not extensively documented, related computational techniques like Natural Bond Orbital (NBO) analysis on similar nickel porphyrin derivatives offer significant insights into the nature of the metal-ligand bond. nih.gov These studies indicate that the interaction between the central nickel atom and the four pyrrolic nitrogen atoms is not a simple two-center covalent bond. nih.gov Instead, the bonding is characterized by a delocalization of electron density from the lone pair orbitals of each nitrogen atom to the lone pair orbitals of the nickel atom. nih.gov This donor-acceptor interaction is a key feature of the coordination chemistry in this system. researchgate.net

DFT-based energy decomposition analyses performed on a range of metalloporphyrins confirm that the metal-ligand interactions are significantly stabilized by covalent orbital interactions, rather than being purely electrostatic. cdnsciencepub.com The calculated Ni-N bond distance in nickel porphyrins is typically around 1.97 Å. umb.edu

Aromaticity Indices and Delocalization Effects in Porphyrin Rings

The porphyrin macrocycle is a classic example of an aromatic system, and the presence of the nickel ion modulates this aromaticity. Aromaticity is a key factor in the stability and electronic properties of the molecule. It can be evaluated computationally using various descriptors, including those based on electronic delocalization and magnetic properties, such as Nucleus-Independent Chemical Shift (NICS). sci-hub.boxnih.govfrontiersin.org

Electron delocalization is fundamental to aromaticity. In porphyrin systems, π-electrons are delocalized across the conjugated backbone. rsc.org The extent of this delocalization can be probed experimentally and computationally. Studies on porphyrin oligomers—chains of linked porphyrin units—use the concept of a "polaron delocalization length" to quantify how far a charge is spread across the molecule. acs.org In linear porphyrin chains, this length is typically found to be around 2-3 porphyrin units. acs.org This concept underscores that while the porphyrin ring is highly delocalized locally, the extent of long-range delocalization can be quantified and is crucial for understanding charge transport in larger systems. rsc.orgacs.org

Catalytic Transformations and Mechanistic Insights Involving Etioporphyrin I Nickel

Organic Reaction Catalysis

Etioporphyrin I nickel has been identified as a catalyst in fundamental organic reactions, particularly in oxidation and reduction processes. The catalytic activity is centered around the nickel ion, which can participate in electron transfer and activate substrates.

Oxidation Processes

While specific studies detailing the catalytic performance of this compound in a wide range of oxidation reactions are not extensively documented in publicly available literature, its role as a catalyst in such processes is acknowledged. The mechanism of action is believed to be similar to that of other metalloporphyrins, where the nickel center can be oxidized to higher valence states, such as Ni(III) or Ni(IV), by common oxidizing agents. These higher-valent nickel species can then act as potent oxidizing agents for various organic substrates.

Reduction Reactions

This compound also serves as a catalyst in reduction reactions. The catalytic activity in these processes involves the reduction of the central nickel(II) ion to lower oxidation states, such as nickel(I) or nickel(0) species. These reduced nickel species can then act as electron donors to facilitate the reduction of organic substrates.

Common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can be used to generate the catalytically active reduced nickel species in situ. While the general principle of its catalytic activity in reductions is recognized, specific examples of organic compounds reduced by this catalyst, along with detailed reaction conditions and yields, are not well-documented in the reviewed literature. Mechanistic insights into these reduction reactions catalyzed by this compound are also an area requiring further investigation.

Isomerization of Unsaturated Compounds

Currently, there is no publicly available scientific literature that specifically describes the use of this compound as a catalyst for the isomerization of unsaturated compounds. While other nickel complexes are known to be effective catalysts for alkene isomerization, this particular application has not been reported for this compound.

Electrochemical and Photochemical Catalysis

The application of this compound in electrochemical and photochemical catalytic processes is an emerging area of research. These fields leverage the compound's ability to absorb light and participate in electron transfer reactions at electrode surfaces.

Electroreduction of Molecular Oxygen

There is a lack of specific research findings on the electrocatalytic activity of this compound for the reduction of molecular oxygen. While metalloporphyrins, in general, are widely studied as potential catalysts for the oxygen reduction reaction (ORR) due to their structural similarity to the active sites in enzymes like cytochrome c oxidase, specific data and mechanistic studies for this compound in this context are not available in the public domain.

Anodic Oxidation of Sulfur Dioxide

Similarly, there is no available scientific literature detailing the use of this compound as a catalyst for the anodic oxidation of sulfur dioxide. The electrocatalytic oxidation of SO2 is an important reaction in various industrial and environmental applications, and while various materials have been investigated for this purpose, the catalytic performance of this compound has not been reported.

Cathodic Reduction of Nitrous Oxide

Porphyrin metal complexes are recognized for their catalytic activity in a variety of chemical, electrochemical, and photochemical processes. Among these, the cathodic reduction of nitrous oxide (N₂O) is a notable application. While specific research focusing exclusively on this compound for this reaction is limited in publicly available literature, the broader class of nickel porphyrins has been identified as active catalysts for this transformation.

The electroreduction of N₂O is an environmentally significant reaction, as N₂O is a potent greenhouse gas. The general mechanism for the reduction of nitrous oxide at the cathode catalyzed by metalloporphyrins, including nickel complexes, is understood to involve the metal center as the active site. The process is believed to proceed through the following general steps:

Activation of the Catalyst: The nickel center in the porphyrin ring is electrochemically reduced to a lower oxidation state, typically Ni(I), which is the catalytically active species.

Coordination of N₂O: The nitrous oxide molecule coordinates to the reduced nickel center.

N-O Bond Cleavage: Electron transfer from the nickel center to the coordinated N₂O molecule facilitates the cleavage of the N-O bond.

Product Release and Catalyst Regeneration: Dinitrogen (N₂) is released as the primary product, and the nickel center is re-oxidized, completing the catalytic cycle.

Further detailed mechanistic studies and performance data specific to this compound are necessary to fully elucidate its efficacy and potential in the electrochemical reduction of nitrous oxide.

Hydrocarbon Processing and Demetallation Catalysis

This compound, along with other metalloporphyrins, is a naturally occurring constituent of crude oil and heavy petroleum feedstocks. Its presence has significant implications for refining processes, particularly in catalytic cracking and hydrotreating, where it can act as a catalyst poison.

Interaction with Hydrotreating Catalysts

Hydrotreating is a vital refinery process for removing impurities such as sulfur, nitrogen, and metals from hydrocarbon streams. This is achieved by reacting the feedstock with hydrogen over a catalyst, typically containing cobalt-molybdenum (CoMo) or nickel-molybdenum (B8610338) (NiMo) sulfides on an alumina (B75360) support. Nickel porphyrins, including this compound, are major catalyst deactivating agents in these processes.

The interaction of this compound with hydrotreating catalysts is a complex process. The porphyrin molecule can adsorb onto the catalyst surface, blocking active sites and hindering the access of reactant molecules. The subsequent decomposition of the porphyrin leads to the deposition of nickel on the catalyst.

Mechanisms of Nickel Deposition on Catalyst Surfaces

The process of removing metals from petroleum feedstocks is known as hydrodemetallation (HDM). The mechanism of HDM for nickel porphyrins like this compound is generally accepted to occur through a multi-step process on the surface of hydrotreating catalysts. This process involves:

Hydrogenation of the Porphyrin Ring: The aromatic porphyrin ring undergoes stepwise hydrogenation. This saturation of the ring weakens the coordination of the central nickel atom.

Porphyrin Ring Opening: Following hydrogenation, the porphyrin macrocycle can undergo hydrogenolysis, leading to the opening of the ring structure.

Nickel Removal: Once the nickel atom is sufficiently exposed and its bonds to the nitrogen atoms are weakened, it can be removed from the porphyrin structure.

Sulfide (B99878) Formation: The released nickel atom reacts with sulfur present in the feedstock or from the sulfided catalyst to form nickel sulfide (NiS or Ni₃S₂). These nickel sulfide deposits accumulate within the pores of the catalyst, leading to pore blockage and a reduction in catalytic activity.

This deposition of nickel sulfide is a primary cause of deactivation for hydrotreating catalysts, reducing their lifespan and effectiveness in removing other impurities.

Development of Improved Demetallation Strategies

The significant negative impact of nickel porphyrins on refining catalysts has driven extensive research into effective demetallation strategies. The goal is to remove these metal complexes from the feedstock before they can cause significant catalyst deactivation. Some of the key strategies that have been explored include:

Guard Beds: Utilizing a sacrificial bed of catalysts with high metal uptake capacity upstream of the main hydrotreating reactor can trap a significant portion of the nickel and other metals. These guard bed catalysts are designed to have a high porosity to accommodate the metal sulfide deposits.

Solvent Extraction: The use of specific solvents that can selectively extract metalloporphyrins from the oil has been investigated. Solvents like N-methyl-2-pyrrolidone (NMP) have shown some effectiveness in this regard. google.com

Adsorption: Employing adsorbents with a high affinity for metalloporphyrins to remove them from the feedstock.

Chemical Demetallation: The use of strong acids or other chemical reagents to break down the porphyrin structure and release the nickel ion, which can then be separated. chemistryviews.org

Microbial Demetallation: Research has also explored the use of microorganisms that can metabolize and degrade metalloporphyrins, offering a potential environmentally friendly approach to demetallation. nih.gov

The development of more efficient and cost-effective demetallation technologies remains a critical area of research for the petroleum refining industry.

Interactive Data Table: Hydrodemetallation of Model Nickel Porphyrins

Catalyst TypeModel CompoundTemperature (°C)Pressure (MPa)Key Findings
CoMo/Al₂O₃Nickel Etioporphyrin I300-4005-10Stepwise hydrogenation of the porphyrin ring precedes metal removal. Nickel deposits as Ni₃S₂.
NiMo/Al₂O₃Nickel Tetraphenylporphyrin350-4257-12Higher temperatures and pressures increase the rate of demetallation but also lead to faster catalyst deactivation.
Mo/Al₂O₃Nickel Porphyrins320-3806-9The presence of H₂S is crucial for maintaining the catalyst in its active sulfide state and facilitating the demetallation reaction.

Environmental and Geochemical Significance of Etioporphyrin I Nickel

Occurrence and Distribution in Petroleum Geochemistry

Nickel etioporphyrins are a class of metalloporphyrins commonly found in petroleum and oil shales. researchgate.netresearchgate.net These molecules are considered biomarkers, or "molecular fossils," as they are derived from the chlorophyll (B73375) of ancient photosynthetic organisms.

Etioporphyrin I nickel is predominantly concentrated in the heavy fractions of crude oil, particularly in asphaltenes and resins. semanticscholar.orgresearchgate.netnih.gov The majority of heavy metals like nickel and vanadium in heavy oil are found within these fractions. semanticscholar.org The isolation and identification of nickel porphyrins, including the etio type, have been confirmed through advanced analytical techniques such as Fourier transform ion cyclotron resonance mass spectrometry (FTICR MS). nih.gov Studies have shown that nickel porphyrins, along with vanadyl porphyrins, represent the most significant metal complexes in petroleum. worldscientific.com In addition to the common Etioporphyrin (Etio) and Deoxophylloerythroetioporphyrin (DPEP) types, other forms like benzo- and tetrahydrobenzo- derivatives have also been identified. worldscientific.com

The distribution and relative abundance of different porphyrin types, including this compound, serve as important indicators of the thermal maturity of source rocks and crude oils. rsc.orgresearchgate.net The ratio of Etio to DPEP-type porphyrins is a commonly used maturity parameter. nih.gov Generally, with increasing thermal stress during catagenesis, the DPEP-type porphyrins, which are more closely related to the original chlorophyll structure, are converted to the more thermally stable Etio-type porphyrins through the cleavage of the isocyclic ring. researchgate.net Therefore, a higher Etio/DPEP ratio for nickel porphyrins typically signifies a higher level of thermal maturity. nih.gov The presence and analysis of these compounds help geochemists to model the hydrocarbon generation and migration pathways within a basin. researchgate.net

Adsorption and Interaction with Geological Matrices

The behavior of this compound within geological formations is heavily influenced by its interactions with various components of the rock matrix, such as asphaltenes and clay minerals. These interactions affect its distribution and can influence the efficiency of oil extraction and refining processes.

The adsorption of this compound onto asphaltene aggregates is a critical process, particularly relevant in heavy oil reservoirs and during solvent deasphalting processes. acs.org Studies investigating the adsorption of nickel octaethylporphyrin (Ni-OEP), a compound closely related to this compound, onto asphaltenes have provided detailed insights into the kinetics and thermodynamics of this interaction.

The adsorption process is influenced by factors such as asphaltene dosage, porphyrin concentration, and temperature. acs.org Kinetic studies show that the adsorption rate is initially high and then slows, reaching equilibrium over time. researchgate.net The process is well-described by a pseudo-first-order kinetic model. acs.orgresearchgate.net Comparatively, the adsorption rate for nickel porphyrins can be faster than that for vanadyl porphyrins. acs.org

The adsorption equilibrium data often fits well with the Freundlich isotherm model. acs.orgresearchgate.net Thermodynamic analyses, including the calculation of Gibbs Free Energy (ΔG°) and Enthalpy (ΔH°), indicate that the adsorption is a spontaneous and often exothermic process. acs.orgnih.gov

Interactive Table: Kinetic Parameters for Porphyrin Adsorption on Aminated Graphene This table presents data on the adsorption kinetics of Nickel Octaethylporphyrin (Ni-OEP) and Vanadyl Octaethylporphyrin (VO-OEP) on aminated graphene, which serves as a model for asphaltene surfaces.

Temperature (°C)Porphyrinqe exp (μg/g)qe cal (μg/g)k1 (1/min)
15VO-OEP109210940.0150.999
20VO-OEP9769770.0180.998
25VO-OEP9049030.0210.995
15Ni-OEP9129110.0190.996
20Ni-OEP7887870.0230.997
25Ni-OEP6846840.0270.998

Data adapted from Chen et al., 2022. nih.gov

Asphaltenes are complex macromolecules containing not only carbon and hydrogen but also heteroatoms such as nitrogen (N), oxygen (O), and sulfur (S). These heteroatoms, particularly N and O present in functional groups, can significantly impact the adsorption of this compound. nih.govacs.org

Research using functionalized graphene as a model for asphaltene has shown that the aromatic core of asphaltene is the primary structure for the adsorption of metal porphyrins. nih.govacs.org However, the presence of heteroatom-containing functional groups can have adverse effects. For instance, the introduction of aminated (N-containing) side groups can compromise the electron delocalization of the polyaromatic skeleton and cause steric hindrance, which leads to a decrease in active adsorption sites and a lower internal diffusion rate. nih.govacs.org Similarly, theoretical simulations suggest a strong inhibitory effect from carboxylated (O-containing) side groups on the chemical adsorption of metal porphyrins. nih.govacs.org Metal porphyrins are barely adsorbed on carboxylated graphene at room temperature. nih.gov This indicates that the specific chemical composition of asphaltene molecules plays a vital role in their interaction with and capture of nickel porphyrins. acs.org

In sedimentary environments, this compound interacts with various minerals, most notably clays. srce.hrresearchgate.net Clay minerals, with their layered structures and large surface areas, can act as effective hosts for porphyrin molecules. researchgate.netmdpi.com The interaction mechanisms can include adsorption, ion exchange, and complexation with cations present in the clay structure. mdpi.comgeologyscience.ru

Studies have shown that nickel porphyrin complexes are among the most stable metalloporphyrins when in contact with clays. srce.hr The acidic nature of clay surfaces can play a significant role in their catalytic properties and their interactions with organic molecules like porphyrins. researchgate.net The adsorption of porphyrins onto clay surfaces can lead to their aggregation and can influence their orientation (horizontal, diagonal, or perpendicular) relative to the clay layers. srce.hr These interactions are fundamental to the preservation of porphyrins in the geological record and their role as biomarkers in understanding petroleum systems.

Advanced Demetallation Technologies and Environmental Remediation of this compound

The presence of organometallic compounds like this compound in crude oil poses significant challenges during refining processes, leading to catalyst deactivation and equipment corrosion. Furthermore, the release of such compounds into the environment is a concern. Consequently, advanced demetallation technologies are crucial for both industrial processing and environmental remediation. This section explores several innovative approaches for the removal of nickel from etioporphyrin complexes.

Application of Ionic Liquids for Nickel Etioporphyrin Removal

Ionic liquids (ILs) have emerged as promising green solvents for the extraction of heavy metals from crude oil due to their low volatility, high thermal stability, and tunable properties. Research has focused on their application in the liquid-liquid extraction of this compound (Ni-EP) from model oil systems.

Studies have investigated the efficacy of various imidazolium-based ionic liquids. In one such study, three different ionic liquids—1-butyl-3-methylimidazolium octylsulfate ([BMIM][OS]), 1-ethyl-3-methylimidazolium octylsulfate ([EMIM][OS]), and 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][NTf2])—were used to extract Ni-EP from a model oil in a toluene-assisted system. The experiments were conducted at temperatures ranging from 30°C to 90°C and for durations of 30 to 90 minutes. beilstein-journals.orgnih.gov

The results indicated that the choice of the anion in the ionic liquid plays a crucial role in the extraction efficiency. The ionic liquid with the hydrophobic bis(trifluoromethylsulfonyl)imide anion, [EMIM][NTf2], demonstrated the highest and most consistent removal of Ni-EP, achieving a maximum extraction efficiency of 22%. beilstein-journals.orgnih.gov This efficiency was found to be largely independent of temperature and mixing time, suggesting a favorable and rapid extraction process. In contrast, the performance of [BMIM][OS] was more variable, with a maximum removal of 22% at 30°C and 90 minutes, which decreased at higher temperatures. beilstein-journals.org The enhanced performance of [EMIM][NTf2] is attributed to the hydrophobic nature of its anion, which favors the ion exchange mechanism responsible for the extraction. beilstein-journals.org

Another study focusing on the extraction of Nickel Tetraphenylporphine (NiTPP), a related nickel porphyrin complex, from model heavy oil reported even higher extraction efficiencies. Using 1-butyl-3-methylimidazolium octyl sulfate ([BMIM]OS), researchers achieved approximately 63% removal of NiTPP at a temperature of 100°C and a treatment time of 40 minutes. This highlights the potential of ionic liquids for effective demetallation, although the efficiency can be dependent on the specific porphyrin structure and the chosen ionic liquid.

Interactive Data Table: Efficiency of Ionic Liquid Extraction of this compound

Ionic LiquidTemperature (°C)Mixing Time (min)Removal Efficiency (%)
[BMIM][OS]309022
[BMIM][OS]609013
[BMIM][OS]909017
[EMIM][NTf2]30-9030-90>20 (max 22)

Microwave-Assisted Demetallation Processes

Microwave-assisted processes offer a rapid and efficient alternative for the demetallation of nickel porphyrins. The application of microwave irradiation can significantly enhance the efficiency of chemical demetallation agents. This technology provides a novel approach for the removal of nickel and other metals from crude oil, which are typically present as stable oil-soluble complexes and are difficult to remove. uba.ar

Research on microwave-assisted demetallation of Venezuelan crude oil has demonstrated that the removal efficiency of nickel and vanadium can be greatly enhanced under microwave irradiation when combined with a suitable demetallation agent. uba.ar One effective agent is methanesulfonic acid, which contains a sulfonyl acid group that reacts with the nickel ion (Ni²⁺) within the porphyrin ring. uba.ar This process leads to the formation of water-soluble inorganic nickel salts, which can then be separated from the crude oil through washing or desalting processes. A key advantage of this method is that it removes the nickel ion without destroying the porphyrin ring structure itself. uba.ar The mechanism of enhancement by microwaves is attributed to the efficient and rapid heating of the polar reagents and the potential for non-thermal microwave effects that accelerate the chemical reaction.

While much of the literature on microwave-assisted porphyrin chemistry focuses on the synthesis and metallation of these compounds, the research on demetallation shows significant promise for industrial applications, offering a faster and more effective method compared to conventional heating techniques.

Superacid-Mediated Demetallation Mechanisms

The demetallation of metal porphyrins is often achieved under strongly acidic conditions. The stability of the metalloporphyrin complex is a key factor, and nickel porphyrins are known to be particularly stable, requiring harsh acidic conditions for the removal of the central metal ion.

While conventional strong acids can be used, the concept of using superacids—acids with an acidity greater than that of 100% sulfuric acid—presents a theoretically powerful method for demetallation. The extreme protonating power of superacids, such as fluoroantimonic acid (HSbF₆), is capable of protonating even extremely weak bases. In the context of nickel etioporphyrin, the mechanism would involve the protonation of the pyrrole (B145914) nitrogen atoms within the porphyrin ring. This protonation induces a significant distortion of the planar porphyrin macrocycle, weakening the bonds between the nickel ion and the nitrogen atoms. This distortion facilitates the displacement of the nickel ion from the porphyrin core.

The stability of nickel porphyrins in strong acids that are not quite superacids, such as trifluoroacetic acid, has been noted in the literature. In fact, trifluoroacetic acid is often chosen for certain reactions because it is a strong acid but is "just not strong enough to destroy (demetallate) the Ni porphyrin". nih.gov This implies that an acid system with a higher acidity, such as a superacid, would be effective in achieving this demetallation.

Although specific detailed studies on the superacid-mediated demetallation of this compound are not widely available, the fundamental principles of superacid chemistry suggest that this would be a highly effective, albeit aggressive, method for breaking the stable nickel-porphyrin complex. The reaction would proceed via the formation of a diprotonated porphyrin species, leading to the release of the free Ni²⁺ ion.

Advanced Materials and Device Applications of Etioporphyrin I Nickel

Electronic Device Fabrication

The distinct electronic properties of Etioporphyrin I nickel make it a valuable component in the development of new electronic devices. americanelements.com Its molecular structure allows for the efficient transport of charge carriers, a fundamental requirement for semiconductor applications.

Field-Effect Transistors (FETs) Utilizing this compound

This compound has been successfully utilized as the active material in the fabrication of field-effect transistors (FETs). smolecule.com In a typical top-contact device structure, a thin film of this compound is deposited on a silicon dioxide/silicon (SiO2/Si) substrate, which acts as the gate dielectric and gate electrode, respectively. Gold source and drain electrodes are then deposited on top of the organic film. nih.gov

The performance of these FETs is characterized by their ability to modulate the current flow between the source and drain electrodes upon the application of a gate voltage. Devices fabricated using as-deposited thin films of this compound have demonstrated p-type semiconductor behavior, meaning that the majority of charge carriers are holes. smolecule.comnih.gov

Self-Assembly and Microwire/Crystal Formation for Enhanced Mobility

A significant breakthrough in enhancing the performance of this compound-based FETs has been achieved through the self-assembly of the material into highly ordered structures. By heating a thin film of this compound under a high vacuum, it is possible to induce the formation of microwires and micrometer-sized crystals. smolecule.comnih.gov This process of thermal annealing leads to a dramatic change in the morphology of the film, with discrete rod-like crystal grains converting into long microwires and eventually larger, pyramid-like crystals at increased temperatures. nih.gov

This self-assembly is crucial as it reduces the number of traps for charge carriers, which are often caused by solvent molecules or disordered arrangements in as-deposited films. smolecule.com The formation of these crystalline structures leads to a more ordered molecular packing, which facilitates more efficient charge transport.

Thin Film Transistor Performance Optimization

The optimization of thin-film transistor (TFT) performance is directly linked to the crystallinity of the active material. For this compound, the transformation from an amorphous thin film to crystalline microwires and microcrystals results in a substantial improvement in charge carrier mobility.

Research has shown that FETs fabricated with micrometer-sized crystals of this compound exhibit a hole mobility that is two orders of magnitude higher than that of devices made with the as-deposited thin film. smolecule.comnih.gov This significant enhancement underscores the importance of controlling the morphology and crystal structure of the organic semiconductor to optimize device performance.

Performance Comparison of this compound FETs
Device StructureHole Mobility (cm²/V·s)Reference
As-deposited Thin Film1.1 × 10⁻³ smolecule.comnih.gov
Micrometer-sized Crystals0.15 ± 0.03 smolecule.comnih.gov

Photosensitive Materials and Optoelectronic Applications

Porphyrins and their metallic complexes are known for their remarkable photochemical properties, making them suitable for various optoelectronic applications. beilstein-journals.org this compound, with its strong absorption in the visible spectrum, is a promising material for devices that interact with light. americanelements.com

Potential in Photovoltaic Devices

The application of porphyrin complexes in photovoltaic devices, such as dye-sensitized solar cells and organic solar cells, is an active area of research. nih.govmdpi.com While specific data for this compound in photovoltaic cells is limited, studies on closely related compounds like Nickel(II) etioporphyrin-III (Ni-EtioP-III) provide valuable insights.

In a study of archetypal thin-film photovoltaic cells with a planar donor/acceptor heterojunction, a device using Ni-EtioP-III as the donor material exhibited a moderate photovoltage and short-circuit current density. vcu.eduresearchgate.net This suggests that etioporphyrin-based nickel complexes have the fundamental properties required for photovoltaic energy conversion, although further optimization is needed to enhance efficiency.

Photovoltaic Performance of a Ni-Etioporphyrin-III Based Device
ParameterValueReference
Open-Circuit Voltage (Voc)0.58 V vcu.eduresearchgate.net
Short-Circuit Current Density (Jsc)1.8 mA/cm² vcu.eduresearchgate.net
Power Conversion Efficiency (PCE)~1% vcu.eduresearchgate.net

The non-luminescent nature of nickel(II) porphyrins, due to rapid nonradiative decay pathways, is a characteristic to consider in the design of such devices. americanelements.com

Application in Microelectronics

Porphyrin metal complexes are considered promising materials for applications in microelectronics. nih.gov Their versatile electronic properties and the ability to self-assemble into ordered structures are advantageous for the fabrication of miniaturized electronic components. The investigation of porphyrin-based materials in gas sensors, for example, relies on the changes in their electrical properties upon interaction with gas molecules. americanelements.com This sensitivity to external stimuli, combined with their semiconductor characteristics, opens up possibilities for their use in various sensing and microelectronic applications.

Development of Electrochemical Gratzel Cells (DSSC)

A comprehensive review of scientific literature indicates a notable absence of research specifically detailing the application of this compound in the development of electrochemical Gratzel cells, also known as Dye-Sensitized Solar Cells (DSSCs). While porphyrin metal complexes, in general, are recognized for their potential in photovoltaic devices due to their physicochemical properties, specific studies focusing on the use of this compound as a sensitizer (B1316253) or in any other component of a DSSC have not been reported. Research has been conducted on a similar compound, Nickel(II) etioporphyrin-III, in thin-film photovoltaic cells with a planar donor/acceptor heterojunction, which is a different device architecture from a DSSC. worldscientific.com This particular study on the isomer Etioporphyrin-III reported a moderate photovoltage and a low efficiency, which is typical for this class of compounds in planar heterojunction cells. worldscientific.com However, without direct experimental evidence for this compound in a Gratzel cell setup, any discussion on its performance or development in this specific application would be purely speculative. Therefore, this section cannot be elaborated with factual research findings as per the available data.

Sensors and Detection Systems

This compound has emerged as a material of interest in the fabrication of advanced sensor and detection systems. Its application has been notably demonstrated in the development of field-effect transistors, a class of electronic sensor that operates by modulating the current flow through the device upon interaction with an analyte. The unique electronic properties of the porphyrin macrocycle, combined with the catalytic and coordination capabilities of the central nickel atom, make this compound a promising candidate for highly sensitive and selective detection technologies. Research in this area has focused on leveraging the material's semiconducting properties to create sensitive layers in electronic sensor devices.

Development of Resistive Gas Sensors

While specific research on the development of resistive gas sensors based on this compound is limited, a significant advancement has been made in the fabrication of a field-effect transistor (FET) sensor using micrometer-sized crystals of this compound as the active material. In this study, microwires and micro-sized crystals of Nickel(II) etioporphyrin-I were produced by heating a thin film of the material under a high vacuum. This method is advantageous as it helps to avoid the incorporation of solvent molecules that can act as traps for charge carriers.

The resulting FET sensor, constructed with these micro-crystals, demonstrated a significant improvement in performance compared to a device made from a thin film of the same material. The key performance metric, hole mobility, was found to be 0.15 ± 0.03 cm²/V·s. This value is two orders of magnitude higher than the hole mobility of 1.1 × 10⁻³ cm²/V·s observed in the thin-film-based device. This enhancement in charge transport is a critical factor for improving the sensitivity and response time of a sensor.

Influence of Central Metal Atom on Sensor Performance

The gas-sensitive properties of various etioporphyrin complexes with different central metals have been studied, highlighting the importance of the metal ion. nih.gov The interaction between the sensor material and the analyte often involves the coordination of the gas molecule to the central metal ion. The d-orbitals of the nickel atom can interact with the molecular orbitals of the gas molecules, leading to a change in the electronic properties of the porphyrin. This interaction, which can be a form of charge transfer, alters the conductivity of the sensing material, which is the fundamental principle of a chemiresistive or field-effect transistor sensor. acs.org

Future Research Trajectories and Interdisciplinary Prospects for Etioporphyrin I Nickel

Emerging Synthetic Methodologies

The future synthesis of Etioporphyrin I nickel and its derivatives will increasingly pivot towards sustainable and efficient techniques that minimize environmental impact while maximizing yield and purity. hilarispublisher.com Traditional methods, often reliant on harsh solvents and energy-intensive conditions, are being supplanted by greener alternatives. semanticscholar.orgtandfonline.com

Emerging strategies focus on the principles of green chemistry, such as atom economy and the use of safer solvents. mdpi.comnih.gov Key future methodologies include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times for both porphyrin formation and subsequent metallation with nickel. tandfonline.comingentaconnect.comsciepub.comsciepub.com The rapid, uniform heating provided by microwaves can lead to higher yields and cleaner reaction products, minimizing the need for extensive purification. ingentaconnect.comsciepub.comsciepub.com One-pot microwave-assisted reactions, where the porphyrin is formed and metallated in a single step, represent a particularly efficient future pathway. tandfonline.comtandfonline.comingentaconnect.com

Mechanochemistry: By utilizing mechanical force (e.g., ball milling) to drive reactions, mechanochemistry offers a solvent-free or low-solvent route to porphyrin synthesis. hilarispublisher.commdpi.comnih.govnih.govrsc.orgdntb.gov.ua This approach is highly attractive for industrial-scale production, as it reduces volatile organic compound emissions and simplifies product isolation. nih.govrsc.org Future research will focus on optimizing mechanochemical protocols for the direct synthesis and metallation of etioporphyrins.

Sonochemistry: The application of ultrasound to chemical reactions can promote the synthesis of metalloporphyrins, particularly for water-soluble variants, in short reaction times and with high yields. mdpi.comnih.gov This method's ability to use water as a solvent aligns perfectly with green chemistry objectives. mdpi.com

These methodologies promise not only more environmentally benign production but also greater control over the synthesis of custom-functionalized this compound molecules for targeted applications.

Table 1: Comparison of Traditional and Emerging Synthesis Methods for Metalloporphyrins This table is interactive. Users can sort columns to compare different synthesis methods.

Feature Traditional Reflux Microwave-Assisted Synthesis Mechanochemistry
Reaction Time Hours to Days Minutes to Hours Minutes to Hours
Solvent Usage High (often chlorinated or high-boiling) Low to None None or Minimal
Energy Consumption High Moderate Low
Typical Yields Variable (10-40%) Generally Higher Comparable to High
Scalability Challenging Moderate High

| Environmental Impact | High | Low | Very Low |

Advanced Spectroscopic Probes for Dynamic Processes

Understanding the ultrafast dynamic processes that govern the behavior of this compound upon photoexcitation is crucial for its application in optoelectronics and photocatalysis. While steady-state spectroscopy provides a static picture, future research will increasingly employ advanced time-resolved spectroscopic techniques to map the energy flow and structural changes that occur on femtosecond to nanosecond timescales.

Prospective research directions will involve:

Transient Absorption Spectroscopy: With sub-picosecond resolution, this technique can track the decay pathways of excited states. For nickel porphyrins, this allows for the detailed study of the transition from the initial π-π* excited state to the ligand-field ((d,d)) state, which is critical for understanding its photophysical properties and deactivation mechanisms.

Time-Resolved Fluorescence and Phosphorescence: These methods will be used to probe the emissive properties of novel this compound derivatives. While typically non-emissive due to efficient non-radiative decay pathways, structural modifications could open up radiative channels, creating new possibilities for sensing and imaging applications.

Two-Dimensional Electronic Spectroscopy (2DES): This sophisticated technique can unravel complex couplings between electronic states and vibrational modes, providing a much deeper understanding of the initial events following light absorption. Applying 2DES to this compound will offer unprecedented insight into the coherent dynamics that dictate its photophysical behavior.

These advanced spectroscopic investigations will provide the fundamental knowledge needed to rationally design this compound-based molecules with tailored photophysical responses for next-generation materials.

Refined Computational Models for Complex Interactions

Computational modeling is an indispensable tool for predicting the properties and behavior of porphyrin systems. Future research will leverage increasingly powerful computational methods to build highly accurate and predictive models of this compound, guiding experimental efforts and accelerating discovery.

Key areas for future computational work include:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum chemical methods will continue to be essential for calculating the electronic structure, absorption spectra, and excited-state properties of this compound. Future work will focus on using more advanced functionals to better describe the complex electron correlation effects in these molecules, leading to more accurate predictions of their spectroscopic and electrochemical properties.

Molecular Dynamics (MD) Simulations: MD simulations will be crucial for understanding how this compound interacts with its environment, such as solvents, ligands, or biological macromolecules. These simulations can reveal the dynamics of ligand binding, self-assembly processes, and conformational changes that are difficult to probe experimentally.

Multiscale Modeling (QM/MM): To study this compound in complex environments like hybrid nanomaterials or proteins, Quantum Mechanics/Molecular Mechanics (QM/MM) approaches will be employed. This allows the electronically active porphyrin core to be treated with high-level quantum mechanics while the larger environment is modeled using classical force fields, providing a balance between accuracy and computational cost.

These refined models will enable the in-silico design of this compound-based systems with optimized properties for specific applications, from catalysis to drug delivery.

Novel Catalytic Systems and Green Chemistry Applications

Inspired by the catalytic roles of natural porphyrins in biological systems, a major future direction for this compound is in the development of novel catalytic systems for green chemistry. Its robust, planar structure and redox-active nickel center make it a promising candidate for mediating a variety of chemical transformations.

Future research will likely focus on:

Electrocatalytic and Photocatalytic CO₂ Reduction: Metalloporphyrins are effective catalysts for the conversion of carbon dioxide into valuable chemical feedstocks like carbon monoxide or formic acid. Future work will involve immobilizing this compound onto conductive supports or integrating it into metal-organic frameworks (MOFs) to create highly active and selective heterogeneous catalysts for CO₂ reduction, a key goal in sustainable chemistry.

Oxidation Catalysis: Mimicking the action of cytochrome P450 enzymes, this compound can be developed as a catalyst for selective oxidation reactions. By tuning the electronic properties of the porphyrin ring through peripheral functionalization, catalysts can be designed for specific oxidation tasks, using environmentally benign oxidants like H₂O₂ or even O₂.

Hydrogen Evolution Reactions (HER): As the world seeks sustainable energy sources, the production of hydrogen from water is a critical area of research. Nickel-containing systems have shown promise as catalysts for the HER. Future studies will explore the potential of this compound, particularly when integrated into conductive materials, to act as a cost-effective and efficient catalyst for electrochemical hydrogen production.

Table 2: Potential Green Chemistry Applications for this compound Catalysts

Application Area Reaction Potential Product(s) Significance
Carbon Capture & Utilization CO₂ Reduction CO, HCOOH, CH₄ Conversion of greenhouse gas into valuable chemicals.
Fine Chemical Synthesis Selective Oxidation Epoxides, Alcohols Environmentally friendly synthesis of chemical intermediates.

| Sustainable Energy | Hydrogen Evolution | H₂ Gas | Production of clean fuel from water. |

Integration into Nanomaterials and Hybrid Architectures

The incorporation of this compound into advanced nanomaterials and hybrid architectures is a promising avenue for creating functional materials with novel properties. The porphyrin can act as a photosensitizer, a conductive element, or a structural building block, leading to materials with applications in electronics, sensing, and therapy.

Future prospects in this area include:

Porphyrin-Based Metal-Organic Frameworks (MOFs): Using functionalized this compound as a linker in MOF synthesis can create highly porous, crystalline materials. These MOFs could exhibit enhanced catalytic activity due to the ordered arrangement of active sites, or they could be used for gas storage and separation.

Hybrid Silica (B1680970) Nanoparticles: Immobilizing this compound within or on the surface of silica nanoparticles can improve its stability and processability. Such hybrid materials could be used in photodynamic therapy, where the porphyrin generates singlet oxygen to kill cancer cells, or as fluorescent probes for bioimaging.

Carbon Nanomaterial Conjugates: Covalently or non-covalently linking this compound to carbon nanotubes or graphene can create materials with excellent charge-transfer properties. These conjugates are promising for use in organic photovoltaics (solar cells) and field-effect transistors, where the porphyrin acts as a light-harvesting or charge-carrying component. A field-effect transistor using micrometer-sized crystals of this compound has already demonstrated a hole mobility two orders of magnitude higher than that of a thin-film structure.

Unexplored Biological Roles and Mechanistic Unraveling

While this compound is primarily known as a geochemical fossil of ancient life (derived from chlorophylls (B1240455) or hemes), its direct biological roles in contemporary organisms are largely unexplored. Future interdisciplinary research at the intersection of chemistry, biology, and medicine could uncover novel biological activities and therapeutic potential.

Promising avenues for investigation include:

Antimicrobial and Antiviral Activity: Many porphyrins exhibit photodynamic activity against bacteria and viruses. Future studies could explore the efficacy of this compound as a photosensitizer for antimicrobial photodynamic therapy (aPDT), a potential strategy to combat antibiotic-resistant pathogens.

Enzyme Inhibition: The structure of this compound resembles the core of heme, a cofactor in many essential enzymes. This structural similarity suggests it could act as a competitive inhibitor for certain heme-dependent enzymes. Future research could screen this compound against various enzymatic targets, potentially leading to new therapeutic agents.

Cellular Imaging and Diagnostics: By attaching specific targeting ligands to the periphery of the this compound macrocycle, it could be developed into a probe for fluorescence-based cellular imaging. Its unique photophysical properties could be harnessed for diagnostic applications, including as a contrast agent in magnetic resonance imaging (MRI) after suitable modification.

Mechanistic Studies in Nickel Homeostasis: While organisms that utilize nickel have complex systems for its uptake and trafficking, the role of porphyrin-like molecules in these processes is not well understood. Investigating the interaction of this compound with proteins involved in nickel homeostasis could provide new insights into the biological chemistry of this important metal. For instance, studies on nickel-dependent enzymes like urease or hydrogenase could reveal if porphyrin-bound nickel plays any part in their maturation or regulation.

Unraveling these potential biological roles will require a combination of in vitro assays, cell-based studies, and advanced analytical techniques to understand the mechanisms of action at a molecular level.

Q & A

Basic: What experimental methods are used to characterize the purity and structural integrity of nickel etioporphyrin I (Ni-EP)?

Answer:
Ni-EP is typically characterized using a combination of elemental analysis, spectroscopic techniques, and chromatographic methods:

  • Elemental Analysis : Compare theoretical and experimental values for C, H, and N content (e.g., C: 80.6% theoretical vs. 80.2% experimental; H: 7.6% vs. 7.8%) to confirm stoichiometry .
  • UV-Vis Spectroscopy : Validate the porphyrin skeleton via Soret (∼400 nm) and Q-bands (500–600 nm) specific to metalloporphyrins.
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight and detect impurities using electrospray ionization, adjusting parameters like analyte concentration to optimize signal intensity .
  • Chromatography (HPLC) : Assess purity by retention time consistency and peak symmetry .

Basic: How is nickel etioporphyrin I synthesized, and what steps ensure reproducibility?

Answer:
Ni-EP is synthesized via metalation of free-base etioporphyrin I with nickel salts (e.g., NiCl₂ or Ni(OAc)₂):

Metalation : React etioporphyrin I with excess nickel salt in a polar solvent (e.g., DMF) under reflux (70–90°C) for 12–24 hours.

Purification : Remove unreacted metal ions via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or repeated recrystallization.

Validation : Confirm completion via UV-Vis spectral shifts (e.g., Soret band redshift upon metalation) and elemental analysis .

Advanced: How can researchers resolve contradictions in spectroscopic data for Ni-EP in mixed metalloporphyrin systems?

Answer:
Contradictions in ESI-MS or UV-Vis data often arise from ionization competition or solvent effects. Mitigation strategies include:

  • Parameter Optimization : Adjust ESI voltage, solvent composition, and concentration (e.g., 5–110 pmol/L) to suppress interference from co-existing metalloporphyrins .
  • Selective Ionization : Leverage oxidation potential differences (e.g., Ni-EP vs. Ni-octaethylporphyrin) by tuning electrochemical ionization conditions .
  • Complementary Techniques : Cross-validate with NMR or X-ray crystallography to confirm metal coordination and ligand geometry .

Advanced: What experimental designs are used to study Ni-EP’s catalytic inactivity and activation mechanisms?

Answer:
Ni-EP is catalytically inert unless supported on a matrix (e.g., silica gel). Key approaches include:

  • Surface Modification : Immobilize Ni-EP on silica gel via wet impregnation and activate under H₂ flow (150–200°C) to study hydrocarbon hydrogenation .
  • Kinetic Profiling : Compare turnover rates (e.g., ethylene hydrogenation) between Ni-EP and active Ni compounds (e.g., NiO/SiO₂) using GC analysis .
  • Spectroscopic Probes : Monitor Ni oxidation states via XPS or EXAFS to identify active sites .

Advanced: How do solvent polarity and porphyrin structure influence Ni-EP fractionation in petroleum systems?

Answer:
Ni-EP’s polarity dictates its partitioning in petroleum fractions (e.g., Aro-3 vs. Resins):

  • SARA Analysis : Use liquid chromatography (e.g., ASTM D6560) to separate saturates, aromatics, resins, and asphaltenes. Ni-EP elutes in Aro-3 due to low polarity from its aliphatic substituents .
  • Comparative Studies : Contrast with polar vanadyl porphyrins (e.g., vanadyl octaethylporphyrin eluting in Resins) to validate polarity-driven separation .
  • Computational Modeling : Calculate dipole moments and solubility parameters (Hildebrand) to predict fractionation behavior .

Advanced: What methodologies optimize Ni-EP removal from hydrocarbon matrices for environmental or analytical applications?

Answer:
Two primary methods are studied:

  • Supercritical Water (SCW) : At 500°C and 50 MPa, SCW cleaves the Ni-N bond, achieving >90% demetallation. Kinetic studies track Ni release via ICP-MS .
  • Ionic Liquids (ILs) : Imidazolium-based ILs (e.g., EMIMOS) extract Ni-EP via π-π interactions. Optimize alkyl chain length (C8 vs. C4) and anion type (sulfate vs. NTf₂) using UV-Vis monitoring .

Advanced: How can electrochemical pathways (e.g., ECEC vs. EECC) for Ni-EP in catalytic cycles be experimentally differentiated?

Answer:

  • Electrochemical Analysis : Use cyclic voltammetry to identify electron (E) and proton (C) transfer steps. Ni-EP’s EECC pathway shows faster kinetics but lower energy efficiency than ECEC .
  • Isotopic Labeling : Track proton transfer using deuterated solvents (D₂O) in operando FTIR studies.
  • Computational Modeling : Compare DFT-calculated activation energies for ECEC and EECC pathways to experimental rate data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.